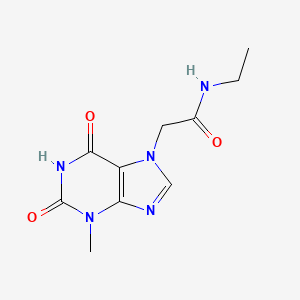
2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C16H13BrN2O2 . It is a derivative of isoindole, a heterocyclic compound consisting of a benzene ring fused with pyrrole .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzene ring fused with a pyrrole ring, with a bromo-methylphenyl group attached . Isoindoles exhibit noticeable alternation in the C-C bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene .Scientific Research Applications
Synthesis and Characterization
Synthesis of Isoindole-1,3-diones : The reaction of various aniline derivatives with phthalic anhydride leads to the formation of different isoindole-1,3-diones. In specific cases, bromination and methoxy group replacement have been explored, enhancing the understanding of isoindole-1,3-dione chemistry (Khusnitdinov et al., 2019).
Crystallographic and Vibrational Analysis : Studies on the crystal structure and vibrational analysis of isoindole-1,3-dione derivatives provide insight into their molecular conformation and interactions, which is crucial for understanding their potential applications (Franklin et al., 2011).
Biological Activities
Inhibition of Xanthine Oxidase : Isoindole-1,3-dione derivatives have been evaluated for their xanthine oxidase inhibitory activities, indicating potential medicinal applications, particularly in treating conditions like gout (Gunduğdu et al., 2020).
Antibacterial Properties : Certain isoindole-1,3-dione derivatives exhibit antibacterial properties, suggesting their potential use in developing new antibacterial agents (Ahmed et al., 2006).
Photophysical Properties
- Fluorescent Properties : Isoindole-1,3-dione derivatives, especially those with hydroxyphenyl groups, show interesting photophysical behaviors, making them potentially useful in fluorescent applications (Deshmukh & Sekar, 2015).
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it’s likely that it influences the dopaminergic signaling pathway . This could have downstream effects on various physiological processes, including motor control and reward mechanisms .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic parameters
Result of Action
One study found that a similar compound was able to revert parkinsonism induced in a mouse model . This suggests that this compound could potentially have therapeutic effects in conditions related to the dopaminergic system .
properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWCYKOWZBSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
519169-56-3 |
Source


|
| Record name | 2-(4-bromo-2-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2437195.png)
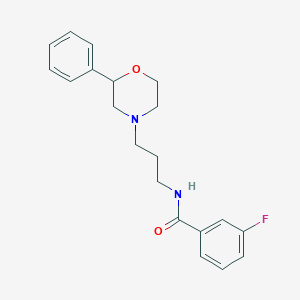
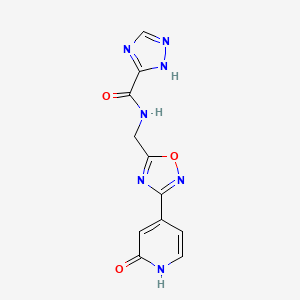
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2437200.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2437202.png)
![(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B2437203.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2437204.png)
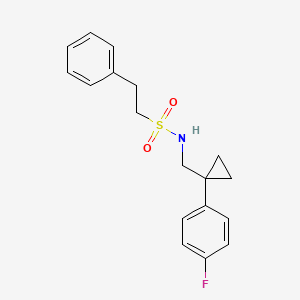
![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2437209.png)
![N-[(2-Methylfuran-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2437211.png)
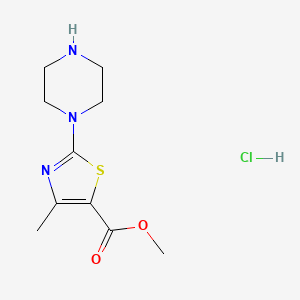
![[4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2437213.png)
